molecular formula C19H15F2N3O2 B2654504 3-fluoro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide CAS No. 921850-29-5

3-fluoro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Cat. No. B2654504
CAS RN: 921850-29-5
M. Wt: 355.345
InChI Key: GDWKFMRAIJDNRP-UHFFFAOYSA-N
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Description

3-fluoro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide, also known as Compound A, is a novel small molecule that has gained significant attention in the field of scientific research. It belongs to the class of benzamide compounds and has shown promising results in various studies.

Scientific Research Applications

Antimicrobial Applications

  • Fluorinated benzamides, including those with thiazole and thiazolidine moieties, have shown promising antimicrobial activities against a range of Gram-positive and Gram-negative bacteria as well as fungi. The presence of a fluorine atom in the benzoyl group enhances antimicrobial efficacy (Desai et al., 2013).
  • Another study synthesized novel fluorine-containing compounds bearing quinazolinone and 4-thiazolidinone, demonstrating significant in vitro antimicrobial potency against various bacterial and fungal strains (Desai et al., 2013).

Antiviral and Anticancer Applications

  • Fluorine-substituted 1,2,4-triazinones were developed as potential anti-HIV-1 and CDK2 inhibitors, with several compounds showing significant activities. This highlights the dual-functionality potential of fluorinated compounds in both antiviral and anticancer domains (Makki et al., 2014).

Radioprotective Applications

  • Certain fluorine-containing amides demonstrated radioprotective activity, indicating the potential of fluorinated compounds in mitigating radiation-induced damage. The study discusses the influence of fluorine atoms on enhancing radioprotective efficacy (Vasil'eva & Rozhkov, 1992).

properties

IUPAC Name

3-fluoro-N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F2N3O2/c20-15-6-4-13(5-7-15)17-8-9-18(25)24(23-17)11-10-22-19(26)14-2-1-3-16(21)12-14/h1-9,12H,10-11H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDWKFMRAIJDNRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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